2-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide
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Description
Physical and Chemical Properties Analysis
The compound appears as white crystals . The FTIR (KBr) cm −1 values are: 3032 (C-H arom.), 1749 (C=O pyrone), 1677 (C=O b. acid), 1574 (C=C Ar), 1448 (C=C Ar), 1374 (CH 3), 1255 (C-O), 756 (C-H arom.) . The 1 H NMR (300 MHz, DMSO- d6) and 13 C NMR (75 MHz, DMSO- d6) values are also provided .Scientific Research Applications
Enantioselective Synthesis
The process of enantioselective synthesis is a critical area in the development of pharmaceuticals and active molecular entities. Research involving compounds with similar structural features, such as N-methoxy-N-methylamide derivatives, highlights the importance of these methods in creating specific enantiomers of compounds for potential therapeutic use. The synthesis of piperidine derivatives from precursors like (S)-methylpyroglutamate demonstrates the application of these compounds in producing enantiomerically pure substances, which could have implications in drug synthesis and development (Calvez, Chiaroni, & Langlois, 1998).
Neuroleptic Activity
Benzamides and their derivatives have been studied for their potential neuroleptic (antipsychotic) activities. Research on compounds such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide has shown promising results in evaluating inhibitory effects on apomorphine-induced behaviors in rats, indicating the potential of these compounds in treating psychosis (Iwanami et al., 1981).
Synthesis of Novel Compounds
The creation of novel compounds with potential therapeutic applications is another significant area of research. For instance, the synthesis of novel benzodifuranyl derivatives and their evaluation as anti-inflammatory and analgesic agents demonstrate the versatility of benzamide derivatives in medicinal chemistry. Such research underscores the potential for developing new drugs based on the structural framework of benzamide derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Complexation Properties and Structural Character
Studying the complexation properties and structural character of compounds can provide insights into their potential applications in material science and catalysis. Research on lanthanides complexes of O,N-hetero donor ligands, for example, explores the coordination chemistry of similar compounds, which could inform the development of new materials or catalytic processes (Kobayashi et al., 2019).
Anticancer Evaluation
The evaluation of benzamide derivatives for their anticancer activity represents a crucial research domain. Studies on compounds like N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and their effects on various cancer cell lines highlight the potential therapeutic applications of these molecules in oncology (Mohan et al., 2021).
Properties
IUPAC Name |
2-methoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-9-16(10-8-14)22-13-15(11-19(22)23)12-21-20(24)17-5-3-4-6-18(17)25-2/h3-10,15H,11-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUCRKWQJPWKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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